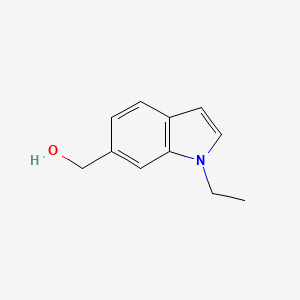(1-ethyl-1H-indol-6-yl)methanol
CAS No.: 1030420-04-2
Cat. No.: VC8040185
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1030420-04-2 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | (1-ethylindol-6-yl)methanol |
| Standard InChI | InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-7,13H,2,8H2,1H3 |
| Standard InChI Key | DJKIKLARWURLJF-UHFFFAOYSA-N |
| SMILES | CCN1C=CC2=C1C=C(C=C2)CO |
| Canonical SMILES | CCN1C=CC2=C1C=C(C=C2)CO |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
(1-Ethyl-1H-indol-6-yl)methanol belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The ethyl group at the 1-position and the hydroxymethyl group at the 6-position introduce steric and electronic modifications that influence its reactivity and interactions . The IUPAC name, (4-ethoxy-1-ethylindol-6-yl)methanol, reflects these substituents’ positions (Table 1).
Table 1: Key Identifiers of (1-Ethyl-1H-indol-6-yl)methanol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1030420-04-2 | |
| Molecular Formula | ||
| Molecular Weight | 175.23 g/mol | |
| SMILES Notation | CCN1C=CC2=C1C=C(C=C2)CO | |
| InChIKey | LXIJWLGAZIKVQC-UHFFFAOYSA-N |
Physicochemical Characteristics
While experimental data on density, boiling point, and melting point remain unreported , the compound’s solubility can be inferred from its structure. The hydroxymethyl group enhances hydrophilicity compared to unsubstituted indoles, suggesting partial solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Core Reaction Pathways
Synthesis of (1-ethyl-1H-indol-6-yl)methanol typically begins with indole precursors. A common route involves:
-
N-Alkylation: Ethylation of indole’s nitrogen atom using ethyl halides or sulfates under basic conditions.
-
Electrophilic Substitution: Introduction of the hydroxymethyl group via Friedel-Crafts alkylation or directed ortho-metalation.
For example, reacting 6-bromo-1-ethylindole with formaldehyde under palladium catalysis could yield the target compound, though optimization is required to minimize byproducts .
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the product, with yields often dependent on reaction temperature and catalyst loading . Recent advances in flow chemistry may improve scalability and purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR: Peaks corresponding to the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet) and hydroxymethyl protons (δ 4.5–4.7 ppm, singlet) are diagnostic . Aromatic protons in the indole ring appear as multiplets between δ 6.8–7.5 ppm .
-
NMR: The hydroxymethyl carbon resonates near δ 60 ppm, while the ethyl carbons appear at δ 12–15 ppm (CH) and δ 40–45 ppm (CH) .
Mass Spectrometry
Electron ionization (EI) mass spectra show a molecular ion peak at 175.23, consistent with the molecular weight. Fragmentation patterns include loss of the hydroxymethyl group ( 145) and subsequent cleavage of the ethyl substituent .
Biological Activity and Applications
Antimicrobial Properties
While direct evidence is limited, structurally analogous indoles demonstrate antibacterial and antifungal effects by disrupting microbial cell membranes. Further studies are needed to validate these activities for (1-ethyl-1H-indol-6-yl)methanol.
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the ethyl and hydroxymethyl groups could enhance bioactivity. For instance, replacing the ethyl group with bulkier alkyl chains may improve binding affinity to molecular targets .
Drug Delivery Systems
Encapsulation in nanoparticles or liposomes may address solubility limitations, enabling in vivo efficacy testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume